molecular formula C10H12N2O B2641643 8-Hydroxy-2-(i-propyl)imidazo[1,2-a]pyridine CAS No. 204927-59-3

8-Hydroxy-2-(i-propyl)imidazo[1,2-a]pyridine

Cat. No. B2641643
CAS RN: 204927-59-3
M. Wt: 176.219
InChI Key: XXTKYABHCAKLFJ-UHFFFAOYSA-N
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Description

“8-Hydroxy-2-(i-propyl)imidazo[1,2-a]pyridine” is a derivative of imidazo[1,2-a]pyridine, which is an important fused bicyclic 5,6 heterocycle . This class of compounds has wide applications in medicinal chemistry . They exhibit potent activity against a wide spectrum of infectious agents . For example, imidazo[1,2-a]pyridines have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . These methods have been developed due to the wide range of applications of imidazo[1,2-a]pyridines in various branches of chemistry .


Molecular Structure Analysis

The molecular formula of “8-Hydroxy-2-(i-propyl)imidazo[1,2-a]pyridine” is C10H12N2O, and its molecular weight is 176.22 .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can be functionalized through various radical reactions . These reactions have been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .

Scientific Research Applications

Synthetic Chemistry Applications

Imidazo[1,2-a]pyridine derivatives are pivotal in synthetic chemistry, offering pathways to novel compounds through efficient synthetic routes. For example, the selective O-phosphorylation of nucleoside phosphoramidites using pyridine hydrochloride/imidazole showcases the utility of these derivatives in nucleotide synthesis, highlighting their preference for phosphorylating hydroxyl groups over amino groups, which is crucial for oligonucleotide assembly (Gryaznov & Letsinger, 1992). Furthermore, the development of phosphabarrelene-modified Rh-catalysts demonstrates a novel, one-pot catalytic synthesis of bicyclic imidazole derivatives, indicating the versatility of imidazo[1,2-a]pyridine scaffolds in creating complex molecules through tandem reactions (Bäuerlein et al., 2009).

Medicinal Chemistry and Therapeutic Potential

Imidazo[1,2-a]pyridine scaffolds have been recognized for their broad therapeutic potential, serving as a "drug prejudice" scaffold due to their applications in various disease areas, including anticancer, antimicrobial, and antiviral treatments. These scaffolds are featured in several marketed preparations, demonstrating their significance in drug discovery and development (Deep et al., 2016). The exploration of substituted imidazo[1,2-a]pyridines for their gastric antisecretory and cytoprotective properties further exemplifies their utility in addressing complex biological targets, with studies revealing their potential mechanisms of action and structure-activity relationships (Kaminski et al., 1985).

Materials Science and Analytical Applications

In materials science, the imidazo[1,2-a]pyridine ring system has been utilized in the development of luminescent materials through excited-state intramolecular proton transfer (ESIPT) processes. This demonstrates the compound's utility in creating materials with unique optical properties, suitable for applications in sensors and imaging (Stasyuk et al., 2012). Additionally, the metal-free site-specific hydroxyalkylation of imidazo[1,2-a]pyridines with alcohols through a radical reaction showcases the compound's versatility in organic synthesis, offering pathways to multisubstituted derivatives under mild conditions (Jin et al., 2019).

Mechanism of Action

Target of Action

The primary targets of 8-Hydroxy-2-(i-propyl)imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridines, a class of compounds to which it belongs, have been recognized as valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have been used in the development of covalent inhibitors and exhibit significant activity against multidrug-resistant tuberculosis .

Mode of Action

The specific mode of action of 8-Hydroxy-2-(i-propyl)imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridines have been functionalized through radical reactions involving transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These reactions could potentially influence the interaction of 8-Hydroxy-2-(i-propyl)imidazo[1,2-a]pyridine with its targets.

Biochemical Pathways

The specific biochemical pathways affected by 8-Hydroxy-2-(i-propyl)imidazo[1,2-a]pyridine The synthesis of imidazo[1,2-a]pyridines involves various chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation . These reactions could potentially affect various biochemical pathways.

Pharmacokinetics

The ADME properties and bioavailability of 8-Hydroxy-2-(i-propyl)imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine analogues have displayed pharmacokinetic and safety profiles compatible with once-daily dosing , which could potentially apply to 8-Hydroxy-2-(i-propyl)imidazo[1,2-a]pyridine .

Result of Action

The specific molecular and cellular effects of 8-Hydroxy-2-(i-propyl)imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine derivatives have shown significant activity against multidrug-resistant tuberculosis , indicating potential antimicrobial effects.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 8-Hydroxy-2-(i-propyl)imidazo[1,2-a]pyridine The synthesis and functionalization of imidazo[1,2-a]pyridines involve various reactions that could potentially be influenced by environmental factors .

Future Directions

The encouraging findings related to imidazo[1,2-a]pyridines pave the way for in vitro and in vivo efficacy trials of imidazo[1,2-a]pyridine derivatives against several infectious agents . Further exploration and development of these compounds could lead to new therapeutic agents .

properties

IUPAC Name

2-propan-2-ylimidazo[1,2-a]pyridin-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-7(2)8-6-12-5-3-4-9(13)10(12)11-8/h3-7,13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXTKYABHCAKLFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CN2C=CC=C(C2=N1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Hydroxy-2-(i-propyl)imidazo[1,2-a]pyridine

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